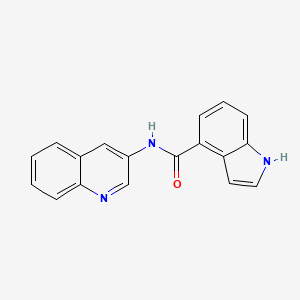

N-quinolin-3-yl-1H-indole-4-carboxamide

Description

N-quinolin-3-yl-1H-indole-4-carboxamide is a heterocyclic compound featuring an indole core substituted at the 4-position with a carboxamide group, which is further linked to a quinolin-3-yl moiety. The quinoline and indole scaffolds are both privileged structures in drug discovery, offering opportunities for π-π stacking and hydrogen bonding interactions with biological targets .

Properties

IUPAC Name |

N-quinolin-3-yl-1H-indole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O/c22-18(15-5-3-7-17-14(15)8-9-19-17)21-13-10-12-4-1-2-6-16(12)20-11-13/h1-11,19H,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLYIHIVMVOTWLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)NC(=O)C3=C4C=CNC4=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-quinolin-3-yl-1H-indole-4-carboxamide typically involves the formation of the indole and quinoline rings followed by their coupling. One common method is the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring . The quinoline ring can be synthesized using the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent like nitrobenzene .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized conditions for yield and purity. This includes the use of high-pressure reactors and continuous flow systems to ensure consistent product quality. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: N-quinolin-3-yl-1H-indole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Hydrogen gas, palladium catalyst, methanol or ethanol as solvents.

Substitution: Halogenating agents, nitrating agents, sulfonating agents under controlled temperature and pressure.

Major Products:

Oxidation: Quinolin-3-yl-indole-4-carboxylic acid derivatives.

Reduction: Reduced forms of this compound.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-quinolin-3-yl-1H-indole-4-carboxamide has a wide range of scientific research applications:

Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Investigated for its anticancer, antibacterial, and antiviral properties.

Mechanism of Action

The mechanism of action of N-quinolin-3-yl-1H-indole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation . The indole and quinoline moieties allow for multiple binding interactions, enhancing its efficacy.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

To contextualize N-quinolin-3-yl-1H-indole-4-carboxamide, we compare it to structurally related indole- and indazole-carboxamides from published literature and patents. Key differences in substitution patterns, pharmacokinetic properties, and synthetic strategies are highlighted below.

Table 1: Comparison of Structural Features

Key Differences and Implications

Substitution Position: Unlike the 4-carboxamide substitution in this compound, analogs such as the EP 3953330 compound feature a 2-carboxamide group with a 4-methoxy substituent .

Heterocyclic Linkage: The quinolin-3-yl group in the target compound provides a larger aromatic surface compared to the 4-fluorobenzyl or cyclohexylmethyl groups in other indole derivatives . This may enhance interactions with hydrophobic pockets in kinase domains.

Synthetic Complexity: The synthesis of this compound likely involves coupling quinolin-3-amine with indole-4-carboxylic acid, whereas EP 3953330 derivatives require multi-step sequences involving phosphorous oxychloride and imidazole for cyano group introduction .

Pharmacological and Physicochemical Properties

- Solubility: The quinoline moiety may reduce aqueous solubility compared to fluorobenzyl-substituted indoles, which benefit from polar halogen atoms .

- Metabolic Stability : Indole-3-carboxamides with bulky substituents (e.g., cyclohexylmethyl) exhibit prolonged half-lives due to steric hindrance against cytochrome P450 enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.